N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with an acetamide side chain. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl moiety.
Properties
Molecular Formula |
C21H16F2N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H16F2N4O3/c1-30-15-5-2-13(3-6-15)18-11-19-21(29)26(8-9-27(19)25-18)12-20(28)24-17-7-4-14(22)10-16(17)23/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
QYACZYUOTYGOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the 4-methoxyphenyl group: This can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using a 4-methoxyphenylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a catalyst such as palladium or copper.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
Comparison with Similar Compounds
Substitution on the Acetamide Nitrogen
N-(3-methoxyphenyl) analog ():
Replacing the 2,4-difluorophenyl group with a 3-methoxyphenyl substituent alters electronic properties and steric bulk. The methoxy group may improve solubility but reduce lipophilicity compared to fluorine. This substitution could modulate target affinity or pharmacokinetic profiles.- N-(2-methoxyphenyl) analog (): The compound 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide differs in both the heterocyclic core (pyrazolo[3,4-d]pyrimidin vs. pyrazolo[1,5-a]pyrazin) and the substituent position (2-methoxy vs. 2,4-difluoro).
- N-(2-methylphenyl) and N-(4-phenoxyphenyl) analogs (): Sulfanyl-linked analogs (e.g., 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide) replace the oxygen atom in the acetamide with sulfur. This substitution increases electron delocalization and may improve resistance to enzymatic degradation.
Modifications to the Heterocyclic Core
Pyrazolo[1,5-a]pyrimidin derivatives ():
DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) shares a pyrazolo-pyrimidin core but includes diethyl groups on the acetamide nitrogen and fluorinated alkoxy substituents. These modifications enhance lipophilicity, favoring blood-brain barrier penetration, as seen in its use as a neuroimaging tracer.Pyrazolo[3,4-d]pyrimidin derivatives ():
Compounds like those in and feature a pyrazolo[3,4-d]pyrimidin scaffold, which alters the spatial arrangement of nitrogen atoms. This structural shift may affect binding to enzymes or receptors, as seen in herbicidal and antiviral activities.
Halogenation and Bulky Substituents
- Bromo- and methyl-substituted analogs (): N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide introduces bromine and methyl groups.
Triazolo[1,5-a]pyrimidine derivatives ():
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) shares a difluorophenyl group but uses a triazolo-pyrimidine core. The sulfonamide linkage and triazole ring enhance herbicidal activity through acetolactate synthase inhibition.
Key Comparative Data Table
Biological Activity
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 384.38 g/mol. Its structure features a difluorophenyl moiety and a pyrazolo[1,5-a]pyrazin-5-yl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F2N4O |
| Molecular Weight | 384.38 g/mol |
| LogP | 4.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown promising results.
Case Study: NCI DTP Screening
A notable study involved screening the compound against a panel of 60 different cancer cell lines as per the National Cancer Institute's Developmental Therapeutic Program (NCI DTP) protocols. The results indicated moderate activity against leukemia and melanoma cell lines.
Table 2: Anticancer Activity Results
| Cell Line Type | IC50 (µM) | Sensitivity Level |
|---|---|---|
| Leukemia (K-562) | 10 | Sensitive |
| Colon (HCT-15) | 15 | Moderately Sensitive |
| Melanoma (SK-MEL-5) | 20 | Low Sensitivity |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it may target the PI3K/Akt/mTOR pathway, which is critical in many cancers.
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has demonstrated antimicrobial and anti-inflammatory activities in preliminary studies. The phenoxy-acetamide scaffold has been associated with various biological effects:
- Antimicrobial Activity : Exhibited against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Activity : Shown to reduce inflammation markers in vitro.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Synthetic Route Overview
- Starting Materials : The synthesis begins with commercially available difluorophenyl compounds and methoxyphenyl derivatives.
- Reactions : Key reactions include nucleophilic substitution and cyclization to form the pyrazolo[1,5-a]pyrazin framework.
- Purification : The final product is purified using column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
